N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Übersicht
Beschreibung
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, commonly known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. It is a promising drug candidate that has shown significant potential in preclinical studies.
Wissenschaftliche Forschungsanwendungen
MORAb-003 has been extensively studied in preclinical models of cancer. It has shown efficacy against a variety of tumor types, including ovarian, lung, and breast cancer. MORAb-003 has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Wirkmechanismus
MORAb-003 binds to FRα, a protein that is overexpressed on the surface of many cancer cells. FRα plays a role in tumor growth and survival by regulating the uptake of folate, a vitamin that is essential for cell growth and division. By binding to FRα, MORAb-003 blocks the uptake of folate, leading to decreased tumor growth and survival.
Biochemical and Physiological Effects
MORAb-003 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has a long half-life and low immunogenicity, making it a promising candidate for clinical development. MORAb-003 has also been shown to have minimal toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MORAb-003 has several advantages for lab experiments. It is a highly specific monoclonal antibody that can be used to study the role of FRα in cancer biology. It can also be used in combination with chemotherapy and radiation therapy to study the efficacy of combination therapies. However, MORAb-003 has some limitations for lab experiments. It is a large molecule that may not penetrate tumors as effectively as smaller molecules. It may also be difficult to produce in large quantities for some experiments.
Zukünftige Richtungen
For MORAb-003 research include further clinical trials, exploration of its potential in combination with other therapies, and further understanding of its mechanism of action.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-13-16(21-20(25)15-5-3-2-4-6-15)7-8-17(18)22-19(24)14-23-9-11-27-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXGESZLVDOMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.